molecular formula C21H23N3O2S2 B12472574 N-(2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide

N-(2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide

Cat. No.: B12472574
M. Wt: 413.6 g/mol
InChI Key: ZGRWXYCJTCJSAA-UHFFFAOYSA-N
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Description

N-(2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-METHYLBENZAMIDE is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a benzothiazole ring, a diethylcarbamoyl group, and a methylbenzamide moiety, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-METHYLBENZAMIDE typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the diethylcarbamoyl group and the methylbenzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-METHYLBENZAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

  • 2-Aminobenzothiazole
  • 6-Methylbenzothiazole
  • Benzothiazole-2-thiol

Uniqueness

N-(2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-METHYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, setting it apart from other benzothiazole derivatives.

Properties

Molecular Formula

C21H23N3O2S2

Molecular Weight

413.6 g/mol

IUPAC Name

N-[2-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-4-methylbenzamide

InChI

InChI=1S/C21H23N3O2S2/c1-4-24(5-2)19(25)13-27-21-23-17-11-10-16(12-18(17)28-21)22-20(26)15-8-6-14(3)7-9-15/h6-12H,4-5,13H2,1-3H3,(H,22,26)

InChI Key

ZGRWXYCJTCJSAA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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